molecular formula C19H16Cl3NO3 B7739827 N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide

Cat. No.: B7739827
M. Wt: 412.7 g/mol
InChI Key: USQNTCZUWMAHMQ-KPKJPENVSA-N
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Description

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cinnamamide backbone with a trichloroethyl group and an acetylphenoxy moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-acetylphenol with 2,2,2-trichloroethyl chloroformate to form 1-(4-acetylphenoxy)-2,2,2-trichloroethane. This intermediate is then reacted with cinnamoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The trichloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)benzamide
  • N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)aniline
  • N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)phenylacetamide

Uniqueness

N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)cinnamamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cinnamamide backbone, coupled with the trichloroethyl and acetylphenoxy moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3NO3/c1-13(24)15-8-10-16(11-9-15)26-18(19(20,21)22)23-17(25)12-7-14-5-3-2-4-6-14/h2-12,18H,1H3,(H,23,25)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQNTCZUWMAHMQ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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